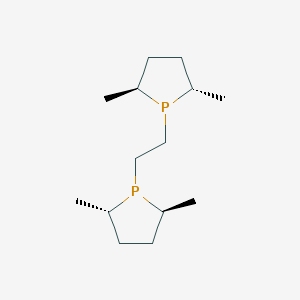![molecular formula C14H14FNO2S B140120 2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid CAS No. 138568-76-0](/img/structure/B140120.png)
2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid is a synthetic organic compound known for its applications in various scientific fields. This compound is characterized by the presence of a thiazolyl group, a fluorophenyl group, and a propanoic acid moiety. It is often used in biochemical assays and research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4,5-dimethylthiazole with 3-fluorobenzaldehyde under acidic conditions to form an intermediate. This intermediate is then subjected to a Friedel-Crafts acylation reaction with propanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In cell viability assays and as a probe for studying cellular metabolism.
Industry: Used in the development of biochemical assays and diagnostic tools.
Wirkmechanismus
The compound exerts its effects primarily through interactions with cellular enzymes and receptors. It is known to inhibit certain metabolic pathways by binding to specific enzymes, thereby affecting cellular respiration and energy production. The molecular targets include mitochondrial dehydrogenases and other key enzymes involved in cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
- 2,5-Diphenyltetrazolium bromide (DTT)
- Thiazolyl blue tetrazolium bromide (TB)
Uniqueness
2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly useful in specific biochemical assays and research applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
138568-76-0 |
|---|---|
Molekularformel |
C14H14FNO2S |
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
2-[4-(4,5-dimethyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid |
InChI |
InChI=1S/C14H14FNO2S/c1-7(14(17)18)10-4-5-11(12(15)6-10)13-16-8(2)9(3)19-13/h4-7H,1-3H3,(H,17,18) |
InChI-Schlüssel |
YVWIHYKZEBWCOL-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F)C |
Kanonische SMILES |
CC1=C(SC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















